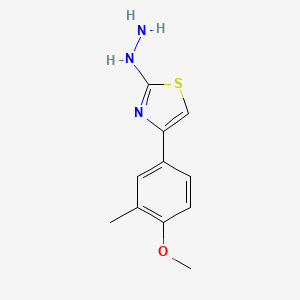

2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole

CAS No.:

Cat. No.: VC15797465

Molecular Formula: C11H13N3OS

Molecular Weight: 235.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13N3OS |

|---|---|

| Molecular Weight | 235.31 g/mol |

| IUPAC Name | [4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]hydrazine |

| Standard InChI | InChI=1S/C11H13N3OS/c1-7-5-8(3-4-10(7)15-2)9-6-16-11(13-9)14-12/h3-6H,12H2,1-2H3,(H,13,14) |

| Standard InChI Key | WCBZHQKUYZKSOM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)C2=CSC(=N2)NN)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole belongs to the thiazole class, featuring a five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The hydrazinyl group (-NH-NH₂) at position 2 and the 4-methoxy-3-methylphenyl substituent at position 4 define its unique electronic and steric profile. The IUPAC name [4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]hydrazine reflects this substitution pattern, while its canonical SMILES string CC1=C(C=CC(=C1)C2=CSC(=N2)NN)OC provides a machine-readable representation of its connectivity.

Table 1: Key Identifiers of 2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₃N₃OS | |

| Molecular Weight | 235.31 g/mol | |

| IUPAC Name | [4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]hydrazine | |

| InChI Key | WCBZHQKUYZKSOM-UHFFFAOYSA-N | |

| PubChem CID | 7174011 |

Stereoelectronic Characteristics

The molecule’s electronic distribution is influenced by the electron-donating methoxy group (-OCH₃) and the methyl group (-CH₃) on the phenyl ring, which enhance aromatic π-electron density. The hydrazinyl group contributes two NH units capable of hydrogen bonding, a feature critical for interactions with biological targets . Computational studies of analogous thiazoles suggest moderate lipophilicity (predicted XLogP3 ~2.2) , which may influence membrane permeability in biological systems.

Synthesis and Manufacturing

General Synthetic Strategy

While no explicit protocol for 2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole is documented, its synthesis likely follows established routes for 4-aryl-2-hydrazinylthiazoles. A representative method involves:

-

Thiosemicarbazone Formation: Condensation of 4-methoxy-3-methylbenzaldehyde with thiosemicarbazide to yield the corresponding thiosemicarbazone.

-

Cyclization with α-Halo Ketones: Reaction with 2-bromo-1-aryl-ethanone under reflux in ethanol, facilitating cyclization via nucleophilic displacement of bromide by the thiosemicarbazone’s sulfur atom .

Table 2: Hypothetical Reaction Conditions Based on Analogous Syntheses

| Parameter | Value |

|---|---|

| Solvent | Absolute ethanol |

| Temperature | Reflux (~78°C) |

| Reaction Time | 4–5 hours |

| Yield (Estimated) | 70–85% |

Analytical Characterization

Synthesized batches would typically be characterized by:

-

IR Spectroscopy: Peaks at ~3450 cm⁻¹ (N-H stretch), ~1590 cm⁻¹ (C=N), and ~1240 cm⁻¹ (C-O) .

-

¹H NMR: Signals for methoxy protons at δ 3.8–3.9 ppm, methyl groups at δ 2.3–2.5 ppm, and hydrazinyl NH protons at δ 5.5–12.2 ppm depending on solvent and hydrogen bonding .

-

Mass Spectrometry: A molecular ion peak at m/z 235.31 (M⁺) with fragmentation patterns indicative of thiazole ring cleavage.

Physicochemical Properties

Thermodynamic Parameters

The compound’s stability and solubility are critical for handling and formulation:

-

Melting Point: Predicted to range between 170–180°C based on analogs .

-

Aqueous Solubility: Limited due to aromatic and thiazole moieties; enhanced in polar aprotic solvents (DMSO, DMF).

-

Lipophilicity: Computed XLogP3 ≈2.5 , suggesting moderate membrane permeability.

Table 3: Predicted Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Hydrogen Bond Donors | 2 | PubChem Descriptor |

| Hydrogen Bond Acceptors | 5 | PubChem Descriptor |

| Rotatable Bonds | 3 | PubChem Descriptor |

| Topological Polar Surface Area | 85.3 Ų | Computed |

Spectroscopic Profiles

-

UV-Vis: Absorption maxima near 270–290 nm due to π→π* transitions in the thiazole and phenyl rings.

-

Fluorescence: Weak emission expected at 350–400 nm, common in conjugated heterocycles.

Biological Activities and Mechanisms

Hypothesized Pharmacological Effects

Though direct studies are absent, structurally related thiazoles exhibit:

-

Antimicrobial Activity: Disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins .

-

Antioxidant Capacity: Scavenging of reactive oxygen species (ROS) through hydrazine’s redox-active NH groups .

-

Enzyme Inhibition: Interaction with kinase ATP-binding sites due to thiazole’s mimicry of purine motifs .

Structure-Activity Relationships (SAR)

-

Hydrazinyl Group: Critical for hydrogen bonding with biological targets; replacement with alkyl groups diminishes activity .

-

Methoxy-Methylphenyl Group: Enhances lipophilicity and π-stacking with aromatic residues in enzyme active sites .

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

-

Anticancer Agents: Functionalization at the hydrazine group to create Schiff base metal complexes.

-

Antibiotics: Coupling with β-lactam scaffolds to target drug-resistant bacteria.

Material Science

Potential applications include:

-

Coordination Polymers: Ligand for transition metals (e.g., Cu²⁺, Fe³⁺) in catalytic frameworks.

-

Organic Semiconductors: Electron-deficient thiazole core for charge transport layers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume